molecular formula C5H10ClNO B1449923 3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride CAS No. 1783356-49-9

3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride

Cat. No.: B1449923
CAS No.: 1783356-49-9
M. Wt: 135.59 g/mol
InChI Key: RZUJIUCPKWSWDO-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with monoamine oxidase, an enzyme responsible for the breakdown of monoamines. This interaction can inhibit the enzyme’s activity, leading to increased levels of monoamines in the system. Additionally, this compound can bind to certain receptors, influencing their activity and downstream signaling pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, it can enhance neurotransmitter release by inhibiting monoamine oxidase, leading to increased synaptic transmission. In other cell types, it may affect gene expression by interacting with transcription factors or other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzymes and inhibit their activity, as seen with monoamine oxidase. This binding interaction prevents the enzyme from breaking down monoamines, resulting in elevated levels of these neurotransmitters. Additionally, this compound can modulate receptor activity by binding to receptor sites, altering their conformation and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance neurotransmitter levels and improve cognitive function. At high doses, it can lead to toxic or adverse effects, such as neurotoxicity or hepatotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve a significant impact on biological processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to particular compartments or organelles, influencing its accumulation and activity. Understanding the transport mechanisms is essential for optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization and its impact on cellular processes are areas of active investigation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride typically involves the cyclization of enynes or related compounds. One common method is the metal-catalyzed cyclization of 1,5- and 1,6-enynes, which provides the formation of both rings simultaneously in a single reaction . This method utilizes easily accessible starting materials and can be performed under mild conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale cyclopropanation reactions. These reactions are typically catalyzed by transition metals and can be performed in a one-pot synthesis from acyclic precursors via tandem cyclizations . The use of photoredox catalysis and oxidative cyclopropanation are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride . The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products

The major products formed from these reactions include various substituted and oxidized derivatives of this compound. These products often retain the bicyclic structure and exhibit unique chemical properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its unique bicyclic structure and its ability to act on multiple biological targets. This versatility makes it a valuable compound in various fields of scientific research .

Properties

IUPAC Name

3-azabicyclo[3.1.0]hexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.ClH/c7-5-1-4(5)2-6-3-5;/h4,6-7H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUJIUCPKWSWDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1783356-49-9
Record name 3-azabicyclo[3.1.0]hexan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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